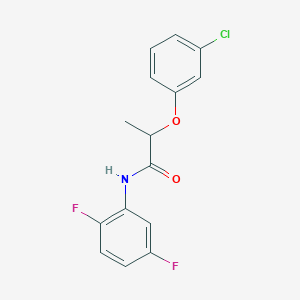

![molecular formula C22H22N4 B4584626 N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4584626.png)

N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves multiple steps, including chlorination, aminisation, and cyclization processes. One study outlines the synthesis of a closely related compound, where the crystal structure was determined alongside its moderate anticancer activity, indicating a potential method for synthesizing N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often characterized by X-ray diffraction, providing detailed insight into their crystallographic parameters. Such analyses can reveal the arrangement of molecules and how substitutions influence the overall structure and potential activity of the compound (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including with active methylene compounds, hydrazine hydrate, and hydroxylamine, leading to the formation of substituted pyridine, pyrazole, isoxazole, and azolopyrimidines. These reactions are pivotal for modifying the compound to enhance its biological activity or to tailor it for specific applications (T. Farghaly, 2008).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, including solubility, melting point, and stability, can significantly impact their utility in research and application contexts. These properties are influenced by the specific substituents and structural modifications employed during synthesis.

Chemical Properties Analysis

Chemical properties, such as reactivity with various agents, potential for functional group transformations, and the ability to participate in hydrogen bonding or π-π stacking interactions, are crucial for understanding the behavior of pyrazolo[1,5-a]pyrimidine derivatives in chemical and biological systems. For instance, studies have highlighted the formation of hydrogen-bonded frameworks and chains in related compounds, which could inform the chemical properties of N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (J. Portilla et al., 2006).

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Atta et al. (2011) focused on the synthesis of novel compounds related to pyrazolo[1,5-a]pyrimidin-7-amine, demonstrating slight to moderate activity against various microorganisms, including Bacillus subtilis and Escherichia coli. This indicates the potential of these compounds in developing new antimicrobial agents (Atta, K., Farahat, O.O.M., Ghobashy, S.M., & Marei, M.G., 2011).

Antitumor and Antimicrobial Activities

Another study by Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, which after further reactions yielded compounds with promising cytotoxic effects against cancer cell lines such as MCF-7 and HEPG2. These compounds also showed antimicrobial activity, suggesting their dual-functional application in cancer treatment and infection control (Riyadh, S., 2011).

Biological Activities of Pyrazolo[3,4-d]pyrimidines

Hong et al. (1976) explored the syntheses and biological activities of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, showing moderate to very good growth inhibitory activities against leukemia and leukemic myeloblasts. This highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidines in treating hematological malignancies (Hong, C., De, N., Tritsch, G., & Chheda, G., 1976).

Efficient Synthesis of Diarylpyrazolo[1,5-a]pyrimidines

Zhang et al. (2011) developed direct synthetic methods for diphenylpyrazolo[1,5-a]pyrimidine derivatives, offering a pathway to efficiently produce these compounds for further pharmacological evaluation. This research underscores the importance of synthetic chemistry in drug development (Zhang, Z., Ma, Y., Liang, Y., Xue, D., & He, Q., 2011).

Inhibition of Receptor Tyrosine Kinases

Frey et al. (2008) discovered 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors, showing potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These findings suggest applications in treating diseases characterized by abnormal kinase activity, such as cancer (Frey, R.R., Curtin, M., Albert, D., et al., 2008).

properties

IUPAC Name |

N-(2-methylpropyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-16(2)14-23-21-13-20(18-11-7-4-8-12-18)25-22-19(15-24-26(21)22)17-9-5-3-6-10-17/h3-13,15-16,23H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJCKCUKHXOJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpropyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4584546.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584550.png)

![2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4584557.png)

![3-(4-ethoxyphenyl)-1-methyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4584570.png)

![dimethyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B4584575.png)

![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-methylpyrimidine](/img/structure/B4584583.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4584588.png)

![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4584596.png)

![5-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4584618.png)

![N-[4-(aminocarbonyl)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4584622.png)

![N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4584633.png)

![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B4584650.png)